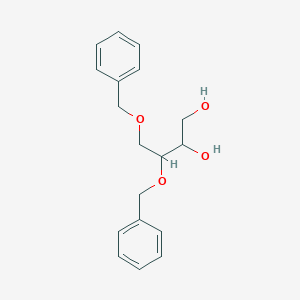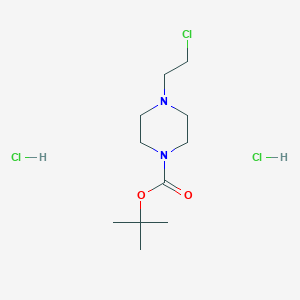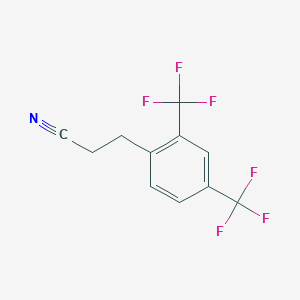
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C16H24N2O3. This compound is known for its unique structure, which includes a pyrrolidine ring, an amino group, and a benzyl ester. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 3-chloropropylamine, with an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Amidation Reaction: The final step involves the amidation of the pyrrolidine ring with an appropriate amine, such as N-ethylpropanamide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-pyrroline-1-carboxylate
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- N-benzyloxycarbonyl 3-pyrroline
Uniqueness
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C17H25N3O3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
benzyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3 |
Clé InChI |
LBMAWUIRMVOMKZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)

![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one](/img/structure/B14779460.png)



